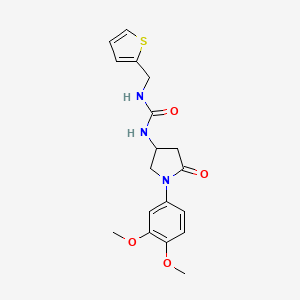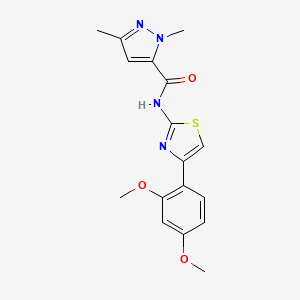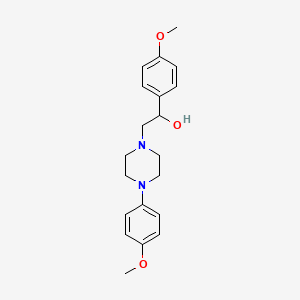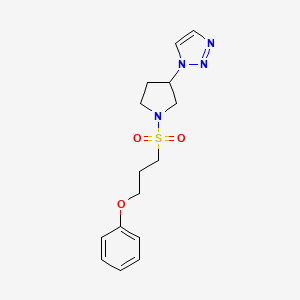
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, also known as DPU-4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DPU-4 has been extensively studied for its ability to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose homeostasis.
Aplicaciones Científicas De Investigación
Anticancer Agents : Diaryl ureas, including compounds similar to the one , have been evaluated for their antiproliferative activity against various cancer cell lines. They have demonstrated significant antiproliferative effects and are considered potential anticancer agents (Jian Feng et al., 2020).
Cannabinoid Receptor Modulation : Similar urea compounds have been studied for their effects on cannabinoid CB1 receptors. These studies focus on understanding how these compounds can modulate neuronal excitability (Xiaowei Wang et al., 2011).
Electron Transfer Studies : Urea derivatives have been used in studies involving electron transfer across hydrogen bonds, which is significant in understanding various chemical and biological processes (M. Pichlmaier et al., 2009).
Acetylcholinesterase Inhibitors : Research has been conducted on flexible ureas as novel acetylcholinesterase inhibitors, which are important in the study of neurodegenerative diseases like Alzheimer's (J. Vidaluc et al., 1995).
Orexin Receptor Antagonism : Urea derivatives have been investigated for their role in modulating the orexin receptor, which can affect compulsive food consumption and potentially other eating disorders (L. Piccoli et al., 2012).
VEGFR-2 Tyrosine Kinase Inhibition : Studies have focused on urea derivatives as VEGFR-2 tyrosine kinase inhibitors, contributing to understanding and potentially treating angiogenesis-related diseases like cancer (V. Machado et al., 2015).
Corrosion Inhibition : Urea derivatives have been evaluated as corrosion inhibitors for metals, which is important in industrial applications (B. Mistry et al., 2011).
Electrochromic Properties in Polymers : Research has also been conducted on copolymers of urea derivatives to enhance electrochromic properties, which are important in the development of smart windows and displays (Özlem Türkarslan et al., 2007).
DNA Topoisomerase Inhibition : Some urea derivatives have been synthesized and tested for their ability to inhibit DNA topoisomerases, enzymes involved in DNA replication and transcription (A. Esteves-Souza et al., 2006).
Cytokinin-like Activity : Urea derivatives, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), have shown cytokinin-like activity, which is crucial in plant biology for cell division and differentiation studies (A. Ricci & C. Bertoletti, 2009).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTADBXIDQPOEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)

![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2684897.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone](/img/structure/B2684905.png)

![N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684907.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2684912.png)
![(4aS,5R)-8-nitro-2,3,4,4a,5,6-hexahydro-1H-benzo[c]quinolizine-5-carboxylic acid](/img/structure/B2684913.png)
